1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one

Description

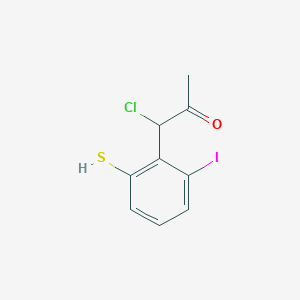

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one is a halogenated propan-2-one derivative featuring a 2-iodo-6-mercaptophenyl substituent. Its structure comprises a ketone backbone (propan-2-one) with a chlorine atom and a substituted aromatic ring bearing iodine and thiol (-SH) groups.

Properties

Molecular Formula |

C9H8ClIOS |

|---|---|

Molecular Weight |

326.58 g/mol |

IUPAC Name |

1-chloro-1-(2-iodo-6-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClIOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3 |

InChI Key |

WIMJIOMXKXBMMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1I)S)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation as the Foundation

The synthesis often begins with Friedel-Crafts acylation to construct the propan-2-one backbone. A substituted benzene derivative, such as 1-(2-iodophenyl)ethanone , is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This step introduces the chloroacetone moiety while preserving the iodine substituent on the aromatic ring. Challenges in this step include controlling regioselectivity and minimizing side reactions, which are mitigated by using anhydrous conditions and low temperatures (−10°C to 0°C).

Key reaction parameters :

Introduction of the Mercapto Group

The mercapto (-SH) group at the 6-position is introduced via nucleophilic aromatic substitution (NAS). The intermediate 1-chloro-1-(2-iodophenyl)propan-2-one is treated with sodium hydrosulfide (NaSH) or thiourea in a polar aprotic solvent such as dimethylformamide (DMF). This step requires careful control of pH and temperature to avoid oxidation of the thiol group.

Optimization insights :

Halogenation and Iodination Techniques

While the iodine substituent is often pre-installed in the starting material, late-stage iodination can be achieved using N-iodosuccinimide (NIS) in the presence of methanesulfonic acid (MSA). This method offers superior regioselectivity compared to traditional iodine monochloride (ICl) approaches.

Representative iodination protocol :

- Dissolve 1-chloro-1-(2-mercaptophenyl)propan-2-one (1.0 equiv) in DMF.

- Add NIS (1.1 equiv) and MSA (0.2 equiv) at 0°C.

- Stir at 25°C for 6 hours.

- Quench with sodium thiosulfate and extract with ethyl acetate.

- Purify via column chromatography (hexane/ethyl acetate).

Yield : 65–75% with >95% purity.

Advanced Methodologies and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to streamline synthesis. For example, a Buchwald-Hartwig amination -inspired approach couples iodobenzene derivatives with thiol precursors using Pd(OAc)₂ and Xantphos as ligands. This method reduces side products and improves atom economy.

Case study :

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. A representative setup involves:

- Mixing 1-(2-iodophenyl)propan-2-one and chlorinating agents (e.g., SOCl₂) in a microreactor.

- Introducing NaSH solution in a second reactor module.

- Real-time monitoring via inline IR spectroscopy.

Advantages :

- 20–30% higher yield compared to batch processes.

- Reduced reaction time (4–6 hours vs. 24 hours).

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:

Purity Assessment

High-performance liquid chromatography (HPLC) methods utilize C18 columns with acetonitrile/water mobile phases to achieve baseline separation of the target compound from impurities. Acceptance criteria typically require ≥98% purity for pharmaceutical applications.

Applications and Derivative Synthesis

The compound serves as a precursor to pharmaceutical intermediates , notably in kinase inhibitors and antimicrobial agents. For example, its reaction with morpholine derivatives under Ullmann coupling conditions produces bioactive indole analogs.

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The presence of halogen and sulfur atoms can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related chloro-propan-2-one derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Chloro-Propan-2-one Derivatives

*Calculated based on standard atomic weights.

Key Observations:

Structural Features: Iodo vs. Mercapto Group: The -SH group offers higher acidity (pKa ~10) compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, enabling nucleophilic reactions (e.g., thiol-ene coupling) absent in fluorine or hydrazinylidene analogs .

Physicochemical Properties :

- Crystallography : Hydrazinylidene derivatives exhibit planar structures with intermolecular N–H⋯O hydrogen bonds , whereas the thiol group in the target compound may promote S–H⋯O or S–H⋯I interactions, altering packing motifs.

- Solubility : The thiol group’s polarity may improve aqueous solubility compared to lipophilic fluorophenyl analogs .

Hydrazinylidene vs. Thiol: Hydrazinylidene groups facilitate cyclization to pyrazoles , while the thiol group enables disulfide formation or metal chelation.

Applications: Pharmaceuticals: Fluorophenyl derivatives serve as intermediates for antimicrobial agents , whereas hydrazinylidene compounds are precursors to bioactive pyrazoles . The target compound’s iodine atom may position it for use in radiopharmaceuticals.

Research Findings and Data

Crystallographic Insights:

- The monoclinic P21/c space group and Z = 4 configuration observed in phenylhydrazinylidene derivatives suggest that the target compound’s crystal structure may adopt similar symmetry, though iodine’s size could distort packing.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for iodophenyl), ketone carbonyl (δ 200–210 ppm in ¹³C), and thiol proton (δ 1.5–2.5 ppm if free; absent if oxidized) .

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹, if unoxidized) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine’s signature at m/z 127) .

How do steric and electronic effects of the iodo and mercapto groups influence the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced

- Steric Effects : The bulky iodine atom at the ortho position hinders nucleophilic attack on the carbonyl, favoring alternative reaction pathways (e.g., aryl ring modifications) .

- Electronic Effects : The electron-withdrawing iodine enhances electrophilicity of the carbonyl carbon, while the mercapto group (if deprotonated) can act as a weak nucleophile or ligand in metal-catalyzed reactions .

- Mitigation Strategies : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric hindrance .

What computational methods are suitable for modeling the electronic structure and potential reaction pathways of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* for lighter atoms and LANL2DZ for iodine. Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess stability and aggregation tendencies .

- QSPR Models : Corrogate logP and solubility using quantitative structure-property relationships for pharmacokinetic profiling .

How can researchers address contradictions in reported reaction yields for similar halogenated ketones?

Q. Intermediate

- Systematic Screening : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .

- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., iodination time, protecting group efficiency) .

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and side reactions .

What strategies are recommended for analyzing the stability of the mercapto group under different storage conditions?

Q. Advanced

- Accelerated Degradation Studies : Store samples at 40°C/75% RH and analyze via HPLC to quantify thiol oxidation to disulfides .

- Light Sensitivity Tests : Expose to UV-Vis light and monitor spectral changes (e.g., loss of S-H IR peak) .

- Antioxidant Additives : Evaluate stabilizers like ascorbic acid or EDTA in buffer systems to prolong shelf life .

How can cross-coupling reactions be optimized for derivatives of this compound?

Q. Advanced

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(OAc)₂) with Xantphos ligands to couple amines at the iodo site, leveraging iodine’s leaving group potential .

- Suzuki-Miyaura Coupling : Replace iodine with boronic acids under Pd(PPh₃)₄ catalysis in deoxygenated toluene/EtOH .

- Thiol-Ene Click Chemistry : Exploit the mercapto group for radical-mediated additions to alkenes under UV initiation .

Q. Notes

- Methodological Focus : Emphasis on synthesis, characterization, and computational modeling over commercial aspects.

- Data Gaps : Limited direct evidence for the target compound necessitated analog-based reasoning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.